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Compound of Interest

Compound Name: Sodium tungstate

Cat. No.: B078439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium
tungstate (Na₂WO₄), a compound with diverse applications, including as a catalyst in organic

synthesis and exhibiting potential anti-diabetic properties.[1] This document details the

crystallographic parameters of its various phases, outlines experimental protocols for its

structural determination, and presents a logical workflow for its analysis.

Crystalline Phases and Structural Parameters
Sodium tungstate is known to exist in multiple crystalline forms, with its most stable and well-

characterized structure at ambient temperature and pressure being a cubic spinel type.[2] The

compound undergoes phase transitions to other symmetries at elevated temperatures and

pressures.[3][4]

Ambient Conditions: The Cubic Spinel Structure
At room temperature, sodium tungstate adopts a face-centered cubic (FCC) crystal structure

belonging to the Fd-3m space group.[1][5] This structure is analogous to that of the mineral

spinel. In this arrangement, the tungsten (W⁶⁺) ions are located in tetrahedral coordination

sites, while the sodium (Na⁺) ions occupy octahedral sites.[1][2] The WO₄²⁻ tetrahedra exhibit

near-perfect Td symmetry.[1]

Table 1: Crystallographic Data for Cubic Sodium Tungstate (Fd-3m)
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Parameter Value Reference

Space Group Fd-3m [1][5]

Crystal System Cubic [1][5]

Lattice Parameter (a) 9.122(2) Å - 9.13 Å [1][6]

Unit Cell Volume ~759.5 Å³ Calculated

W-O Bond Length 1.7830(2) Å [1]

Na-O Bond Length 2.378(8) Å [1]

High-Temperature and High-Pressure Phases
Sodium tungstate exhibits a rich polymorphism under non-ambient conditions.[1] It undergoes

at least one first-order phase transition at approximately 901 K to an orthorhombic symmetry,

possibly with the space group Pnam.[1][3] Another phase is suggested to be stable in a very

narrow temperature range between 860.6 K and 861.8 K.[1] High-pressure studies have also

revealed the existence of new high-pressure phases.[3][7] One high-temperature orthorhombic

phase has been identified with the space group Fddd.[4]

Table 2: Known High-Temperature/Pressure Phases of Sodium Tungstate

Phase
Crystal
System

Space Group Conditions Reference

Phase I Orthorhombic Pnam (possible) ~901 K [1][3]

Phase II Orthorhombic Fddd
High

Temperature
[4]

High-Pressure

Phase

Tetragonal

(I4/mmm)
High Pressure [7]

Experimental Protocols for Crystal Structure
Analysis
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The determination of sodium tungstate's crystal structure primarily relies on X-ray diffraction

(XRD) and neutron diffraction techniques.

Sample Preparation: Solid-State Reaction
Polycrystalline sodium tungstate is typically synthesized via a solid-state reaction.[1]

Protocol:

Precursor Mixing: High-purity sodium carbonate (Na₂CO₃) and tungsten trioxide (WO₃) are

mixed in a stoichiometric ratio.

Grinding: The mixture is thoroughly ground in an agate mortar for an extended period (e.g., 3

hours) to ensure homogeneity.[1]

Calcination: The powdered mixture is calcined in an alumina crucible at a temperature of

450°C for 6 hours.[1]

Intermediate Grinding: After cooling, the sample is ground again for 2 hours.[1]

Second Calcination: A second calcination is performed at 600°C for 6 hours.[1]

Pellet Formation (Optional): For certain analyses, the powder is pressed into pellets.

Sintering: The pellets are sintered at 650°C for 7 hours to achieve high density.[1]

X-ray Diffraction (XRD) Analysis
XRD is a non-destructive technique used to identify the crystalline phases and determine the

unit cell parameters of a material.[8]

Protocol:

Sample Preparation: A finely ground powder of the synthesized sodium tungstate is

prepared to ensure random orientation of the crystallites.[8]

Instrument Setup: A powder diffractometer is used, typically with a CuKα radiation source (λ

= 1.5418 Å).[1]
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Data Collection: The XRD pattern is recorded over a wide range of Bragg angles (2θ), for

instance, from 10° to 80°, with a continuous scan rate (e.g., 2°/min).[1]

Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using

software capable of Rietveld refinement, such as Fullprof.[1] This analysis allows for the

determination of the space group, lattice parameters, and atomic positions by fitting a

calculated diffraction pattern to the experimental data.

Neutron Diffraction Analysis
Neutron diffraction provides complementary information to XRD, particularly in locating light

atoms and distinguishing between elements with similar X-ray scattering factors.[9]

Protocol:

Sample Preparation: Anhydrous sodium tungstate powder is obtained by heating the

dihydrate form (Na₂WO₄·2H₂O) at 200°C in a vacuum.[10] The powder is then loaded into a

suitable sample holder.

Instrument Setup: A time-of-flight (TOF) neutron powder diffractometer is utilized.[2]

Data Collection: Data is collected to a high resolution (e.g., sin(θ)/λ = 1.25 Å⁻¹).[2] The TOF

method measures the time it takes for neutrons of varying wavelengths to travel from the

source to the detector after being scattered by the sample.[11]

Data Analysis: The diffraction data is refined using crystallographic software to determine

precise structural parameters, including bond lengths and angles.[2]

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of

sodium tungstate, from synthesis to final data interpretation.
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Workflow for Sodium Tungstate Crystal Structure Analysis
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Caption: Workflow for Sodium Tungstate Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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